Aquaporin Binding Affinity: Sapogenin Comparison
In a computational screening of 19 sapogenins against 13 aquaporins (AQPs) overexpressed in cancers, digitogenin was not among the 8 sapogenins (including diosgenin, gitogenin, and tigogenin) that exhibited acceptable drug-like characteristics and favorable binding affinities. The selected sapogenins showed binding affinities ranging from -7.6 to -13.4 kcal/mol, whereas digitogenin's exclusion indicates a significant functional divergence from its active analogs [1].
| Evidence Dimension | Binding Affinity to Aquaporins (in silico) |
|---|---|
| Target Compound Data | Excluded from favorable binding affinity range |
| Comparator Or Baseline | Diosgenin, Gitogenin, Tigogenin (among 8 selected): -7.6 to -13.4 kcal/mol |
| Quantified Difference | Not applicable (excluded from favorable range) |
| Conditions | Molecular docking and dynamics simulation against 13 AQPs |
Why This Matters
This evidence demonstrates that digitogenin is functionally distinct from other sapogenins in a key therapeutic target area, making it unsuitable for research applications focused on aquaporin modulation.
- [1] Alotaibi, M. O., et al. J Biomol Struct Dyn. 2025 Apr;43(7):3613-3634. Natural sapogenins as potential inhibitors of aquaporins for targeted cancer therapy. View Source
